Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]
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Overview
Description
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] is a chiral dirhodium(II) complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and high catalytic efficiency, particularly in enantioselective transformations. The presence of chiral ligands in the complex allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] typically involves the reaction of dirhodium(II) acetate with the corresponding chiral ligand. The process begins with the preparation of the chiral ligand, methyl (S)-2-pyrrolidinone-5-carboxylate, which is then reacted with dirhodium(II) acetate under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] include diazo compounds, which are often used in carbene transfer reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and solvent choice to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] are often highly enantioselective compounds. These products are valuable in various applications, including pharmaceuticals and fine chemicals .
Scientific Research Applications
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] involves the formation of a dirhodium-carbene intermediate. This intermediate is highly reactive and can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. The chiral ligands in the complex play a crucial role in determining the enantioselectivity of the reactions by providing a chiral environment around the reactive center .
Comparison with Similar Compounds
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] can be compared with other similar dirhodium(II) complexes, such as:
Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]: Known for its high enantioselectivity in carbene transfer reactions.
Dirhodium tetrakis[2,2’-binaphthylphosphate]: Effective in C-H functionalization reactions with high levels of enantioselectivity.
Dirhodium tetrakis[(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylate]: Used in asymmetric aziridination and cyclopropanation reactions.
The uniqueness of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] lies in its specific chiral ligand, which provides distinct steric and electronic properties, leading to high selectivity and efficiency in various catalytic transformations.
Properties
Molecular Formula |
C24H32N4O12Rh2 |
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Molecular Weight |
774.3 g/mol |
IUPAC Name |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
InChI Key |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
Canonical SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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